![molecular formula C18H15NO2 B14335149 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide CAS No. 110677-77-5](/img/structure/B14335149.png)
1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C18H15NO2. It is known for its complex molecular structure and is used in various scientific research applications. This compound is also referred to as 3-hydroxy-2’-methyl-2-naphthanilide .
Vorbereitungsmethoden
The synthesis of 1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves several steps. One common method includes the reaction of 2-naphthoic acid with 2-methylaniline in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a coupling component in azo dye synthesis.
Biology: The compound has been studied for its potential antibacterial and herbicidal activities.
Industry: It is used in the production of dyes and pigments due to its stable color properties.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Known for its high biological activity against Staphylococcus aureus.
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide: Exhibits higher activity against Mycobacterium marinum than standard isoniazid.
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Shows higher activity against Mycobacterium kansasii.
These compounds share similar structures but differ in their substituents, leading to variations in their biological activities and applications.
Eigenschaften
110677-77-5 | |
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
1-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-11-10-13-7-3-4-8-14(13)17(15)20/h2-11,20H,1H3,(H,19,21) |
InChI-Schlüssel |
MXEMPXYOHUNXOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.